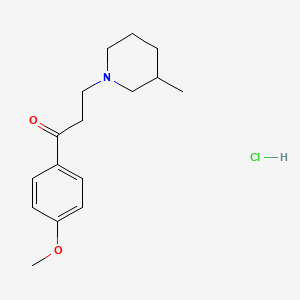

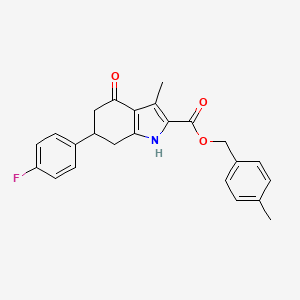

![molecular formula C22H22N6O2S2 B4234176 N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4234176.png)

N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been confirmed on the basis of elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar benzothiazole derivatives have been studied. These molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been analyzed using various techniques. The structures of all the compounds were confirmed on the basis of elemental analysis and collective use of IR, 1H NMR, 13C NMR, and mass spectral data .Applications De Recherche Scientifique

Ligands for Metal Extraction

This compound has been reported to act as a ligand in the extraction of metals. Its structural properties allow it to bind with metal ions, facilitating the separation and purification of specific metals from mixtures or ores. This application is crucial in the fields of metallurgy and recycling, where efficient and selective extraction of metals is essential .

Optical Materials

Due to its unique molecular structure, this benzothiazole derivative can be used in the development of optical materials. These materials have applications in photonics, including light-emitting diodes (LEDs), laser technologies, and optical sensors that require specific light absorption and emission properties .

Fibroblast Growth Factor Antagonists

In the biomedical research field, this compound has shown potential as an antagonist to fibroblast growth factors. This application is significant in cancer therapy research, where controlling the growth of fibroblasts can be crucial in managing tumor proliferation and metastasis .

Autotaxin Inhibitors

Autotaxin is an enzyme involved in the synthesis of lysophosphatidic acid, a lipid that plays a role in various biological processes, including cell proliferation and migration. Inhibitors of autotaxin, like this benzothiazole derivative, are being studied for their potential therapeutic applications in treating diseases associated with aberrant cell migration, such as cancer and fibrosis .

Inhibitors of Wnt Antagonist DKK and Cytosolic Phospholipase A2α

The compound has been explored for its inhibitory effects on the Wnt antagonist DKK and cytosolic phospholipase A2α. These proteins are involved in signaling pathways that regulate cell growth and inflammation, respectively. By inhibiting these targets, the compound could have therapeutic implications in conditions like osteoporosis and inflammatory diseases .

Antimicrobial and Antiviral Agents

Benzothiazole derivatives have been extensively studied for their antimicrobial and antiviral properties. This particular compound could contribute to the development of new drugs that combat bacterial infections and viral diseases, including HIV. Its potential as an HIV protease inhibitor makes it a candidate for antiretroviral drug development .

Anticonvulsants and Diuretic Drugs

The structural class to which this compound belongs includes molecules used as anticonvulsants and diuretic drugs. These applications are vital in the treatment of epilepsy and in managing fluid retention in conditions like congestive heart failure, respectively .

Anticancer and Anti-inflammatory Agents

Lastly, the compound’s potential as an anticancer and anti-inflammatory agent is under investigation. Its ability to selectively target tumorigenic cell lines and modulate inflammatory responses presents a promising avenue for the development of novel therapies for cancer and chronic inflammatory disorders .

Mécanisme D'action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This inhibition reduces the production of prostaglandins, thereby mediating anti-inflammatory effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .

Result of Action

The inhibition of COX enzymes and subsequent reduction in prostaglandin production can lead to anti-inflammatory and analgesic effects . Some benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S2/c29-20(24-21-23-17-8-4-5-9-18(17)32-21)15-31-22-26-25-19(14-27-10-12-30-13-11-27)28(22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPTWQIFBZSURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4234097.png)

![N-(4-chlorophenyl)-2-[1-(4-methylbenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234121.png)

![methyl 4-{4-[2-(benzylamino)-2-oxoethoxy]-3-ethoxy-5-iodophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4234123.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)alaninamide](/img/structure/B4234154.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4234167.png)

![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4234174.png)

![2-iodo-N-[1-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4234194.png)

![ethyl 7-(4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4234196.png)

![2-[(2-hydroxyethyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4234200.png)